molecular formula C8H9NO3 B1338296 5-Amino-2-methoxybenzoic Acid CAS No. 3403-47-2

5-Amino-2-methoxybenzoic Acid

Cat. No. B1338296
CAS RN: 3403-47-2
M. Wt: 167.16 g/mol
InChI Key: LWWPSEIFAKNPKQ-UHFFFAOYSA-N
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Patent
US04159384

Procedure details

A solution of 10 g of 5-aminosalicyclic acid, 100 ml of methanol and 5 ml of sulfuric acid are refluxed overnight. The reaction mixture is cooled, basified with sodium carbonate and the methanol is evaporated. The resulting solid is washed with water and dried giving 4.0 g of methyl-5-aminosalicylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[C:17](=O)([O-])[O-].[Na+].[Na+]>CO>[CH3:17][O:11][C:5]1[C:6](=[CH:10][C:2]([NH2:1])=[CH:3][CH:4]=1)[C:7]([OH:9])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the methanol is evaporated
WASH
Type
WASH
Details
The resulting solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C(=O)O)=CC(=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.